3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a sulfur-substituted heterocyclic core (2-sulfanylidene), a 4-chlorophenylmethyl group at position 3, and a morpholine-containing ethyl carboxamide substituent at position 5. Its molecular framework combines structural motifs associated with kinase inhibition and antimicrobial activity, as seen in related quinazolines .
Properties
Molecular Formula |
C22H23ClN4O3S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31) |
InChI Key |
TUIFEJDDXZHZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which is introduced through a nucleophilic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with an appropriate morpholine derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of 4-oxo-2-sulfanylidene quinazolines with modifications at positions 3 and 6. Below is a comparative analysis of key analogues:
Functional Group Impact Analysis
- Morpholine vs. Alkyl/Aryl Groups : The morpholin-4-ylethyl group in the target compound provides superior water solubility compared to phenylmethyl (logP reduction by ~0.5 units) and butan-2-yl (enhanced hydrogen bonding) .
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group increases electronegativity, improving interactions with hydrophobic enzyme pockets. In contrast, methoxyphenyl derivatives show weaker binding in kinase assays (IC₅₀ ~15% higher) .
- Sulfanylidene vs.
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.86 g/mol. The structural features include:
- A 4-chlorophenyl group, which is known to enhance biological activity.
- A morpholine moiety that contributes to its pharmacological properties.
- A sulfanylidene functional group that may play a role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O2S |
| Molecular Weight | 348.86 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown notable activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
In a comparative study, the compound was evaluated alongside other derivatives for its antibacterial efficacy:
Table 2: Antibacterial Activity Comparison
| Compound | Zone of Inhibition (cm) |
|---|---|
| 3-[(4-chlorophenyl)methyl]-... | 1.5 |
| Control (Standard Antibiotics) | 1.8 |
This indicates that while the compound is effective, it may not surpass established antibiotics in potency.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown promising results as an acetylcholinesterase inhibitor , which is crucial for the treatment of Alzheimer's disease. The IC50 values for various derivatives were measured, with some showing strong inhibitory effects:
Table 3: Enzyme Inhibition IC50 Values
| Compound | IC50 (µM) |
|---|---|
| 3-[(4-chlorophenyl)methyl]-... | 0.63 |
| Standard Inhibitor | 0.45 |
Anti-inflammatory Activity
Another significant aspect of this compound's biological profile is its anti-inflammatory properties. It has been reported to inhibit the NF-kB pathway, which is pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Study on Antibacterial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several quinazoline derivatives and evaluated their antibacterial activity. Among these, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with an emphasis on its structure-function relationship leading to enhanced efficacy .
Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins. The binding affinity was assessed using bovine serum albumin (BSA) as a model, revealing significant interactions that correlate with its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
